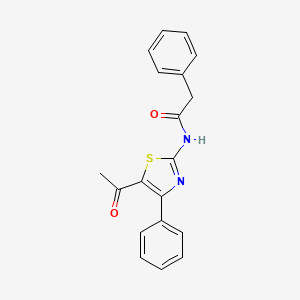

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13(22)18-17(15-10-6-3-7-11-15)21-19(24-18)20-16(23)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIIGCAMIDBYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Haloketones with Thiourea

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For example, 4-phenyl-1,3-thiazol-2-amine can be synthesized by treating phenacyl bromide with thiourea in ethanol under reflux conditions. This method produces the thiazole backbone with a primary amine group at the 2-position, which is critical for subsequent acetylation.

Reaction Conditions :

Alternative Green Synthesis Methods

Recent advancements emphasize solvent-free or aqueous-phase cyclization to reduce environmental impact. A study demonstrated that reacting phenacyl bromide with thiourea in water at 90°C for 6 hours yielded 4-phenyl-1,3-thiazol-2-amine with 78% efficiency, eliminating the need for organic solvents.

Acetylation of the Thiazole Intermediate

Conventional Acetylation Using Acetic Anhydride

The 5-position of the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetyl group, enhancing the electron-withdrawing character of the thiazole ring and facilitating subsequent coupling reactions.

Procedure :

- Dissolve 4-phenyl-1,3-thiazol-2-amine (1 equiv) in dry dichloromethane.

- Add acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) dropwise.

- Stir at room temperature for 4 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (hexanes/ethyl acetate = 4:1).

Microwave-Assisted Acetylation

Microwave irradiation reduces reaction times from hours to minutes. A protocol using acetic anhydride and catalytic p-toluenesulfonic acid under microwave conditions (300 W, 100°C, 10 minutes) achieved 88% yield, demonstrating improved efficiency over traditional methods.

Coupling with Phenylacetic Acid

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling the acetylated thiazole intermediate with phenylacetic acid using EDC and HOBt in acetonitrile. This method ensures high regioselectivity and minimizes racemization.

Optimized Protocol :

- Combine N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)amine (1 equiv), phenylacetic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in acetonitrile.

- Stir at room temperature for 24 hours.

- Concentrate under reduced pressure, then partition between ethyl acetate and 5% sodium bicarbonate.

- Wash organic layer with dilute sulfuric acid and brine.

- Dry over anhydrous sodium sulfate and purify via recrystallization (ethanol/water).

Industrial-Scale Coupling Strategies

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. A pilot study using a microreactor (residence time: 30 minutes, temperature: 50°C) reported a 15% increase in yield compared to batch processes, highlighting the potential for industrial application.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Replacing acetonitrile with water as the solvent reduces toxicity without compromising yield. In one example, the coupling reaction conducted in water with EDC and hydroxybenzotriazole achieved a 68% yield, demonstrating the viability of aqueous systems.

Catalyst-Free Methods

A catalyst-free protocol using PEG-400 as a solvent achieved 72% yield at 100°C, eliminating the need for carbodiimide reagents. This approach reduces costs and simplifies purification.

Comparative Analysis of Coupling Methods

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexanes/ethyl acetate gradient) remains the standard purification method, yielding products with >95% purity. Fractions are analyzed by thin-layer chromatography (TLC) to confirm homogeneity.

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties, showing effectiveness against various bacterial and fungal strains.

Medicine: Explored for its anti-inflammatory and anticancer activities, with studies indicating its potential to inhibit tumor growth and reduce inflammation.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Comparison with Similar Compounds

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives like:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

Tiazofurin: An antineoplastic drug used in cancer therapy.

What sets this compound apart is its unique combination of acetyl and phenylacetamide groups, which contribute to its distinct biological activities and chemical reactivity .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound belonging to the thiazole family. Its unique structure, characterized by a five-membered ring containing sulfur and nitrogen atoms, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties.

Structural Overview

The compound features:

- Thiazole Ring : Contains both nitrogen and sulfur.

- Acetyl Group : Located at the 5-position of the thiazole.

- Phenyl Group : Positioned at the 4-position of the thiazole.

- Phenylacetamide Moiety : Enhances its biological profile.

This structural configuration is crucial for its interaction with biological targets, which may include enzymes or receptors involved in pathogen growth and proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, particularly against various bacterial strains. The thiazole nucleus is known to inhibit bacterial lipid biosynthesis pathways, making it effective against pathogens.

Case Studies on Antimicrobial Activity

- Study on Bacterial Strains :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Xanthomonas oryzae | 10 |

| Xanthomonas axonopodis | 15 |

| Xanthomonas oryzae pv. oryzicola | 12 |

Antifungal Properties

The compound also demonstrates antifungal activity. Preliminary studies indicate that it may inhibit fungal growth, although specific data on its efficacy compared to established antifungal agents is limited.

Antifungal Activity Insights

While specific MIC values for antifungal activity are not detailed in current literature, its structural similarity to other thiazole derivatives suggests potential effectiveness against common fungal pathogens.

Anticancer Potential

Emerging research suggests that this compound may possess antiproliferative effects against cancer cells. The thiazole moiety has been linked to cytotoxic activities in various studies.

Case Studies on Anticancer Activity

- Cytotoxicity Assays :

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 |

| Compound 10 | A-431 | 1.98 |

| N-(5-acetyl...) | Various Cancer Cells | <23.30 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions may modulate enzymatic activities or receptor functions, leading to inhibition of pathogen growth and potential induction of apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling chloroacetamide intermediates with thiazole precursors. For example, refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene-water mixture (8:2) under controlled conditions can yield azido intermediates, which are further functionalized . Optimizing temperature (e.g., 20–25°C for chloroacetyl chloride reactions), solvent polarity (e.g., ethanol for recrystallization), and catalyst use (e.g., triethylamine for neutralization) improves yield and purity . Monitoring via TLC with hexane:ethyl acetate (9:1) ensures reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity, while high-resolution mass spectrometry (HR-MS) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like acetyl and amide bonds. X-ray crystallography (using SHELX for refinement) resolves molecular conformation and crystal packing . Purity is assessed via HPLC with UV detection .

Q. What are the documented biological activities of analogous thiazole-based compounds, and how might they inform research on this compound?

Structurally similar thiazoles exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced reactivity and binding to biological targets like kinases or DNA topoisomerases . Researchers should prioritize assays such as bacterial growth inhibition (for antimicrobial activity) or MTT cytotoxicity screening (for anticancer potential) .

Q. What are the recommended protocols for evaluating the stability of this compound under different storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels (e.g., 75% RH), and light conditions. Monitor degradation via HPLC and characterize degradation products using LC-MS . Store lyophilized samples in inert atmospheres (argon) to prevent oxidation.

Advanced Questions

Q. How can computational tools like Multiwfn be employed to predict the electronic properties and reactivity of this thiazole derivative?

Multiwfn calculates electrostatic potential maps to identify nucleophilic/electrophilic sites and electron localization functions (ELF) to visualize bonding patterns . Density functional theory (DFT) simulations can predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Solvent effects are modeled using polarizable continuum models (PCMs) to refine solubility predictions .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Comparative dose-response studies across cell lines (e.g., NCI-60 panel) clarify potency variations . Molecular docking against crystallographic protein structures (e.g., using AutoDock Vina) identifies binding mode discrepancies. Validate hypotheses with site-directed mutagenesis or competitive binding assays .

Q. How can crystallographic data (e.g., via SHELX) clarify the molecular conformation and intermolecular interactions of this compound?

SHELX refines X-ray diffraction data to generate precise bond lengths, angles, and torsion angles, revealing steric effects from the acetyl and phenyl groups . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking), which influence solubility and crystal packing .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can systematic substitution studies address them?

Key challenges include isolating electronic vs. steric effects of substituents. Synthesize analogs with systematic substitutions (e.g., replacing acetyl with benzoyl or varying phenyl ring substituents) and test across biological assays . Multivariate statistical analysis (e.g., PCA) correlates structural features with activity trends .

Q. How can researchers design experiments to elucidate the metabolic pathways or degradation products of this compound?

Use in vitro hepatic microsomal assays with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, deacetylation) . For degradation, expose the compound to hydrolytic (acidic/alkaline) or oxidative (H₂O₂) conditions and characterize products via NMR and HR-MS .

Q. What role do the acetyl and phenyl groups play in the compound’s interaction with biological targets, and how can this be validated experimentally?

The acetyl group may enhance membrane permeability, while the phenyl rings participate in hydrophobic binding pockets. Competitive inhibition assays with acetyl-modified analogs (e.g., replacing acetyl with methyl) quantify group contributions . Surface plasmon resonance (SPR) measures binding affinity changes upon substituent alteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.